

What is 2'-Acetoxy cocaine and its chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Acetoxy cocaine

Cat. No.: B12779622

[Get Quote](#)

An In-Depth Technical Guide to 2'-Acetoxy cocaine

Introduction

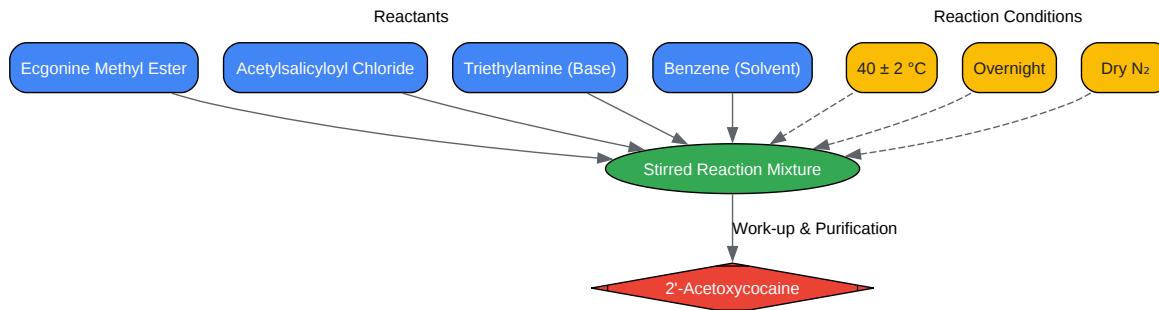
2'-Acetoxy cocaine is a synthetic analog of cocaine, notable for its distinct pharmacological profile and its function as a prodrug.^{[1][2]} It is structurally similar to cocaine but features an acetoxy group on the ortho (2') position of the benzoyl ring. This modification significantly alters its physicochemical and pharmacokinetic properties, leading to a more rapid onset of effects and enhanced potency compared to its parent compound.^[1] In vivo, **2'-acetoxy cocaine** is rapidly metabolized to salicymethylecgonine (2'-hydroxycocaine), a highly active metabolite responsible for its primary pharmacological effects.^{[1][3]} This guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacology of **2'-acetoxy cocaine** for researchers and drug development professionals.

Chemical Structure and Properties

The chemical identity of **2'-acetoxy cocaine** is defined by its unique tropane skeleton, shared with cocaine, but distinguished by the ortho-acetoxy substitution on the benzoyl ester group.

Caption: Chemical structure of 2'-Acetoxy cocaine.

Table 1: Physicochemical Properties of 2'-Acetoxy cocaine


Property	Value	Reference
IUPAC Name	Methyl (1R,2R,3S,5S)-3-[(2-(acetoxy)benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate	[1]
Molecular Formula	C ₁₉ H ₂₃ NO ₆	[1] [4]
Molar Mass	361.394 g·mol ⁻¹	[1]
CAS Number	192648-66-1	[1] [4]
LogP	~2.0	[1]
SMILES	CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2C[C@H]3CC--INVALID-LINK--N3C	[4]

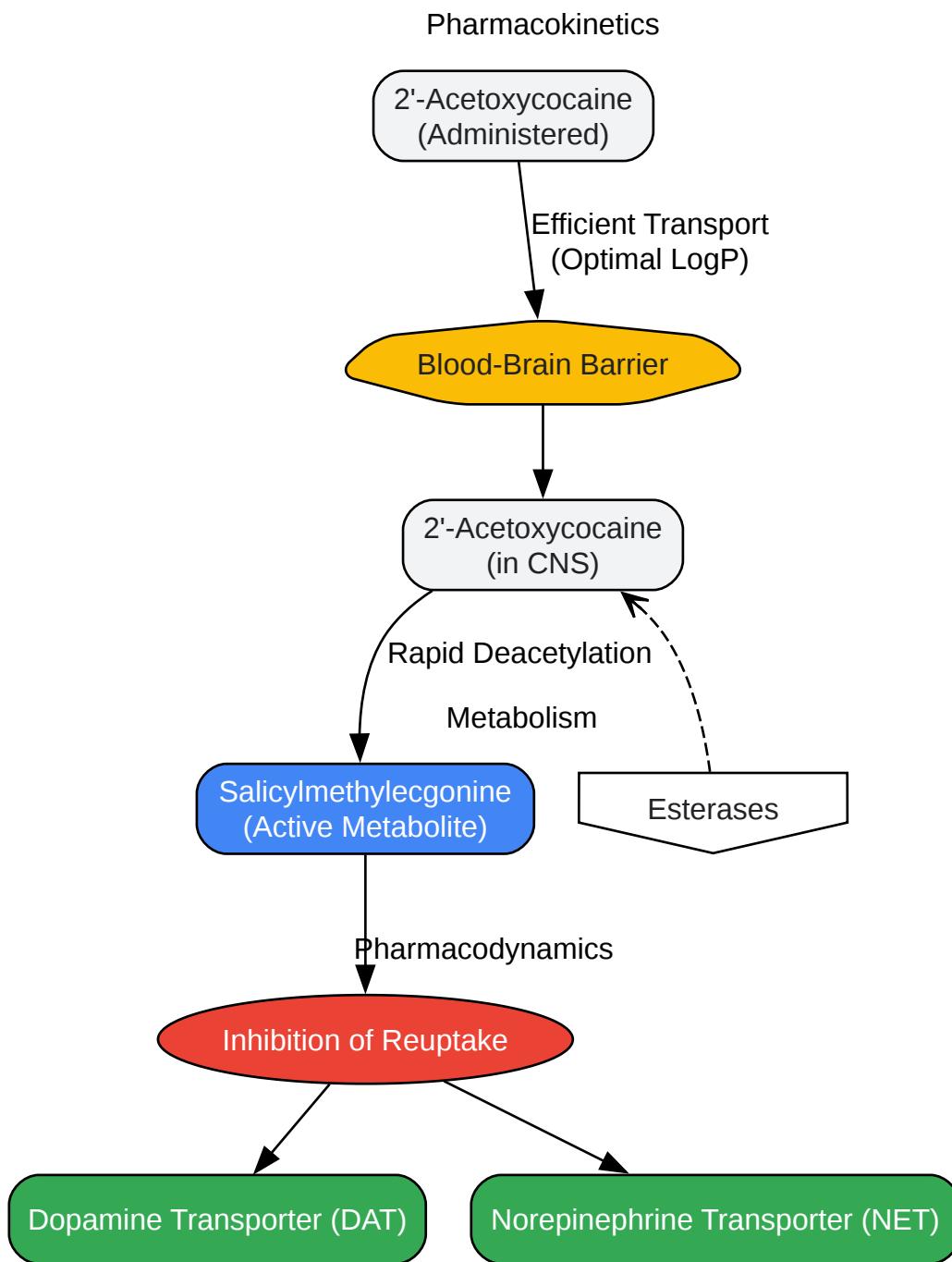
Synthesis

A convenient and efficient synthesis for **2'-acetoxyccocaine** has been reported, which involves the esterification of ecgonine methyl ester.[\[5\]](#)

Experimental Protocol: Synthesis of **2'-Acetoxyccocaine**[\[5\]](#)

- Reactant Preparation: Dissolve ecgonine methyl ester free base (4.5 mmol) in dry benzene (15 mL).
- Addition of Base: Add triethylamine (10 mmol) to the solution.
- Acylation: To this stirred solution, add commercially available acetylsalicyloyl chloride (7.0 mmol) under a dry nitrogen (N₂) atmosphere.
- Reaction: Stir the resulting reaction mixture at 40 ± 2 °C overnight.
- Work-up: After cooling, the reaction mixture is worked up to isolate the product. (Note: Detailed work-up and purification steps are not fully described in the provided summary but would typically involve extraction and chromatographic purification).

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **2'-Acetoxycocaine**.

Pharmacology and Mechanism of Action

2'-Acetoxycocaine functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into an active drug.^{[1][2]} Its improved lipophilicity, indicated by a LogP value closer to the optimal for crossing the blood-brain barrier, allows for efficient delivery to the central nervous system.^[1]

Once in the body, particularly in the brain, the acetoxy group is rapidly hydrolyzed by esterase enzymes, converting **2'-acetoxycocaine** into its primary active metabolite, salicylmethylecgonine (also known as 2'-hydroxycocaine).^{[1][3]} Salicylmethylecgonine is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).^{[1][3]}

The mechanism involves the blockage of these transporters, which prevents the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an accumulation of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling, which underlies the stimulant effects of the drug.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway and mechanism of action of **2'-Acetoxyccocaine**.

Quantitative Data Summary

The structural modification in **2'-acetoxyccocaine** and its subsequent metabolism to salicymethylecgonine result in a significantly altered binding profile at monoamine transporters compared to cocaine.

Table 2: Monoamine Transporter Binding Affinity

Compound	Transporter	Binding Potency vs. Cocaine	Reference
2'-Acetoxyccocaine	Dopamine (DAT)	4-fold increase	[1]
Norepinephrine (NET)	35-fold increase	[1]	
Serotonin (SERT)	Reduced selectivity*	[1]	
Salicymethylecgonine (Active Metabolite)	Dopamine (DAT)	~10-fold increase	[3]
	Norepinephrine (NET)	52-fold increase	[3]
Serotonin (SERT)	4-fold increase	[3]	

*The reduced selectivity for the serotonin transporter is a relative measure, resulting from the substantial increases in affinity for DAT and NET.[1]

Conclusion

2'-Acetoxyccocaine is a potent, synthetically derived analog of cocaine that serves as an effective prodrug for the highly active metabolite, salicymethylecgonine. Its optimized lipophilicity facilitates rapid entry into the central nervous system, where its conversion to salicymethylecgonine leads to a profound inhibition of dopamine and norepinephrine transporters. The data clearly indicate that the 2'-position on the cocaine molecule is a critical site for modification to enhance transporter affinity. This compound represents a key molecule for researchers studying the structure-activity relationships of tropane alkaloids and the development of novel compounds targeting monoamine transporters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2'-Acetoxycocaine - Wikipedia [en.wikipedia.org]
- 2. Salicymethylecgonine|Cocaine Analog|RUO [benchchem.com]
- 3. Salicymethylecgonine - Wikipedia [en.wikipedia.org]
- 4. 2'-Acetoxycocaine | C19H23NO6 | CID 10713606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [What is 2'-Acetoxycocaine and its chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12779622#what-is-2-acetoxycocaine-and-its-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com